molecular formula C10H10O4 B103827 Methyl 5-formyl-2-methoxybenzoate CAS No. 78515-16-9

Methyl 5-formyl-2-methoxybenzoate

Numéro de catalogue: B103827
Numéro CAS: 78515-16-9
Poids moléculaire: 194.18 g/mol
Clé InChI: CNRMXICSYWVJRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-formyl-2-methoxybenzoate can be synthesized from methyl 5-formyl-2-hydroxybenzoate and iodomethane. The reaction involves the methylation of the hydroxyl group in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a suitable solvent like dimethylformamide or acetone, and the product is purified by recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Uniqueness: Methyl 5-formyl-2-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methoxy group at the ortho position relative to the formyl group enhances its stability and modifies its electronic properties, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

Methyl 5-formyl-2-methoxybenzoate (CAS Number: 78515-16-9) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potentials, backed by relevant research findings and case studies.

This compound is characterized by the molecular formula C10H10O4 and a molecular weight of approximately 194.19 g/mol. It appears as a white to off-white crystalline powder with a melting point ranging from 86°C to 87°C . The compound can be synthesized through various methods, primarily involving the methylation of methyl 5-formyl-2-hydroxybenzoate using iodomethane in the presence of potassium carbonate .

Synthetic Route Example

StepReagentsConditionsYield
MethylationMethyl 5-formyl-2-hydroxybenzoate, IodomethanePotassium carbonate in DMFHigh

Biological Mechanisms

This compound's biological activity is largely attributed to its ability to act as an intermediate in the synthesis of various bioactive compounds. It has been investigated for its role in producing peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors, both of which have significant implications in metabolic regulation and diabetes treatment .

The compound interacts with specific molecular targets such as enzymes or receptors. For instance, as a precursor to PPAR activators, it modulates gene expression related to lipid metabolism and inflammation . Its derivatives have shown potential in inhibiting PTP1B, which is associated with insulin signaling pathways, thereby highlighting its relevance in managing type 2 diabetes .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

  • Anti-inflammatory Activity : Derivatives synthesized from this compound exhibited significant anti-inflammatory effects, with some showing IC50 values as low as 10.55 μM against platelet aggregation . These findings suggest potential applications in treating inflammatory diseases.
  • Anticancer Properties : Research has indicated that compounds derived from this compound can inhibit cancer cell proliferation. For example, certain derivatives demonstrated cytotoxicity against various cancer cell lines, including HepG-2 and SK-BR-3, with IC50 values of 18.9 μM and 11.3 μM respectively .
  • Metabolic Regulation : As an intermediate for PPAR activators, this compound plays a crucial role in developing drugs aimed at metabolic disorders. Its derivatives have been linked to improved insulin sensitivity and reduced inflammation markers in preclinical models .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but stands out due to its unique functional groups that confer distinct biological properties.

Compound NameStructureUnique Features
Methyl 2-methoxybenzoateStructureLacks aldehyde; used mainly as a solvent
Methyl salicylateStructureKnown for analgesic properties; contains salicylic acid moiety
Methyl 4-formyl-2-methoxybenzoateStructureDifferent methoxy positioning; less explored biologically

Propriétés

IUPAC Name

methyl 5-formyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMXICSYWVJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446041
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78515-16-9
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 5-formylsalicylic acid (5.0 g, 30.1 mmol), potassium carbonate (16.6 g, 120.4 mmol), and methyl iodide (34.06 g, 240 mmol) in acetone (20 mL). Heat to reflux. After 12 hours, cool and extract five times with ethyl acetate. Combine the organic layers and extract with brine. Dry over MgSO4, filter, and concentrate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with ethyl acetate/hexane 1/1 to give methyl 2-methoxy-5-formylbenzoate: Rf=0.44 (silica gel, 1/1 ethyl acetate/hexane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
34.06 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Formyl salicylic acid (2.0 g, 12.0 mmol), methyl iodide (1.5 mL, 25 mmol) and potassium carbonate (3.06 g, 22.2 mmol) were combined in dimethylformamide (15 mL). After stirring at room temperature for 16 h, the solvent was removed in vacuo and the crude product dissolved in ethyl acetate, washed with water (2×), brine (2×), dried over sodium sulfate, concentrated, and purified by column chromatography to afford 1.85 g (79%). 1H-NMR (CDCl3, 500 MHz) δ 9.91 (s, 1H), 8.31 (d, J=2.1 Hz, 1H), 8.02 (dd, J=8.5, 2.5 Hz, 1H), 7.11 (d, J=8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H). Mass spec.: 195.05 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl iodide (3.6 mL, 0.042 mol, 3.5 eq) was added dropwise to a stirred solution of 5-formylsalicylic acid (2.78 g, 0.017 mol, 1 eq) and cesium carbonate (16.36 g, 0.050 mol, 3 eq) in N,N-dimethylformamide (50 mL). The reaction mixture was stirred overnight, then diluted with ethyl acetate (100 mL) and the organic solution washed with water (100 mL), and brine (4×100 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to a cream coloured powder (2.8 g, 86%). 1H NMR (CDCl3) δ9.92 (s, 1H, O═C—H), 4.01 (s, 3H, CH3), 3.93 (s, 3H, CH3).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-formyl-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-formyl-2-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-formyl-2-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-formyl-2-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-formyl-2-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-formyl-2-methoxybenzoate
Customer
Q & A

Q1: What is the significance of Methyl 5-formyl-2-methoxybenzoate in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in the production of Eluxadoline []. Researchers have developed a cost-effective method for synthesizing this intermediate, potentially leading to more efficient and affordable production of the drug.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.